molecular formula C10H10F3NO2 B3097163 Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate CAS No. 130360-90-6

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B3097163
CAS No.: 130360-90-6
M. Wt: 233.19 g/mol
InChI Key: PEUVKNUVXKCHHA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate (CAS: 179811-81-5 as the hydrochloride salt) is a chiral α-amino ester derivative featuring a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₁₁F₃NO₂·HCl, with a molecular weight of 269.65 g/mol (free base: 233.19 g/mol + HCl). The compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as kinase inhibitors and antipsychotics . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUVKNUVXKCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be synthesized through the reaction of trifluoromethylphenylacetic acid with methylamine. The reaction takes place at elevated temperatures with the addition of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of non-natural peptides and as a template for peptide mimetics.

    Medicine: It is investigated as a precursor to cyclic peptides, which have therapeutic potential.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. For instance, the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylphenyl Substituents

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride (CAS: 390815-48-2)
  • Molecular Formula: C₁₀H₁₁ClF₃NO₂
  • Key Difference : The -CF₃ group is at the para position.
  • This isomer is used in protease inhibitor research .
Methyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate hydrochloride (CID: 50988555)
  • Molecular Formula: C₁₀H₁₀ClF₃NO₂
  • Key Difference : The -CF₃ group is at the ortho position.
  • Impact : Steric hindrance from the ortho-substituent reduces conformational flexibility, which may limit its utility in certain synthetic pathways .

Substitution of Trifluoromethyl with Halogens or Methyl Groups

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CTK6I7314)
  • Molecular Formula: C₉H₁₁ClFNO₂
  • Key Difference : The -CF₃ group is replaced by -F .
  • Impact : Fluorine’s smaller size and lower lipophilicity reduce metabolic stability but improve solubility. This derivative is a precursor in antidepressant synthesis .
Methyl 2-amino-2-(3-chlorophenyl)acetate
  • Molecular Formula: C₉H₁₀ClNO₂ (free base)
  • Key Difference : Substitution with -Cl instead of -CF₃.
  • Impact : Chlorine’s electron-withdrawing nature enhances electrophilicity, making it reactive in cross-coupling reactions .
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS: 1956311-14-0)
  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Key Difference : Additional -CH₃ at the 2-position of the phenyl ring.

Ester Group Variations

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10e)
  • Molecular Formula : C₂₄H₂₅F₃N₆O₂S
  • Key Difference : Ethyl ester instead of methyl, with a complex thiazole-piperazine-urea backbone.
  • Impact : The ethyl ester increases lipophilicity, while the extended structure enhances kinase inhibitory activity (yield: 92.0%, ESI-MS m/z: 548.2) .

Functional Group Modifications

Methyl 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetate (CAS: 251097-27-5)
  • Molecular Formula: C₁₆H₁₄F₃NO₄S
  • Key Difference : Incorporation of a sulfonamide group.
  • Impact : The sulfonamide enhances hydrogen-bonding capacity, making it suitable for protease inhibitor development .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Application
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate hydrochloride 179811-81-5 C₁₀H₁₁ClF₃NO₂ 269.65 3-CF₃ Pharmaceutical intermediate
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride 390815-48-2 C₁₀H₁₁ClF₃NO₂ 269.65 4-CF₃ Protease inhibitors
Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride CTK6I7314 C₉H₁₁ClFNO₂ 217.64 3-F Antidepressant precursor
Methyl 2-amino-2-(3-chlorophenyl)acetate - C₉H₁₀ClNO₂ 199.64 3-Cl Cross-coupling reactions
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate - C₂₄H₂₅F₃N₆O₂S 548.2 (ESI-MS) Ethyl ester, thiazole-piperazine Kinase inhibition

Biological Activity

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The molecular formula is C10H10F3NO2C_{10}H_{10}F_3NO_2, with a molecular weight of approximately 239.19 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its pharmacological efficacy.

Target Interactions

The specific biological targets of this compound remain largely unidentified, as it is a relatively new compound. However, preliminary studies suggest potential interactions with various enzymes and receptors. Notably, compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase, indicating a possible mechanism for this compound as well .

Biochemical Pathways

Research indicates that the trifluoromethyl group can lower the pKapK_a of cyclic carbamates through hydrogen bonding interactions with proteins, enhancing the compound's potency against certain biological targets . This suggests that this compound may influence key cellular processes, although specific pathways are yet to be fully elucidated.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, potentially disrupting bacterial cell wall synthesis or other critical processes within microbial cells. This could position it as a candidate for further development in treating bacterial infections.

Antiviral Activity

Similar compounds have shown antiviral properties against various viruses. For instance, analogs of this compound have been tested for their efficacy in inhibiting viral replication in cellular assays . While specific data on this compound is limited, its structural similarities suggest the potential for antiviral applications.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is currently under investigation. Understanding these properties is crucial for assessing its bioavailability and therapeutic potential. Factors such as solubility, stability in physiological conditions, and metabolic pathways will significantly influence its clinical applications.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of more complex molecules with enhanced biological activities. Current research focuses on exploring its potential in anti-inflammatory and anticancer therapies due to its promising biological profile.

Summary of Research Findings

Study Focus Findings
Mechanism of ActionInvestigated interactions with enzymes; potential inhibition of reverse transcriptase suggested.
Antiviral ActivitySimilar compounds showed efficacy against viral replication; potential for further exploration in this area.
PharmacokineticsOngoing studies to determine ADME properties; critical for assessing therapeutic viability.

Q & A

Q. What are the stability challenges under physiological conditions?

  • Esterase susceptibility : Rapid hydrolysis in plasma (t1/2_{1/2} ~30 min) necessitates prodrug strategies (e.g., phosphonate derivatives) for in vivo applications .
  • Photostability : Degrades under UV light (λ = 254 nm), requiring amber vials for storage .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 2
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Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

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